2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21,10-6-7-10)13-5-2-8-22-13/h1-5,8,10,21H,6-7,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRKHLIZAWWADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=C(C=CC=C2Cl)F)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the chlorine and fluorine substituents. The thiophene ring is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: Used in the development of new materials and chemical processes, leveraging its reactivity and functional group diversity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites and exert its effects through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table highlights structural analogs of Compound A and their substituent variations:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Compound A’s fluorobenzamide core confers higher lipophilicity compared to non-fluorinated analogs like N-(2-bromo-6-chlorophenyl)...acetamide (logP ~2.5) but lower than trifluoropropoxy-substituted derivatives (logP ~4.0) .
- Solubility: The hydroxyl group in Compound A improves aqueous solubility (~15–20 μM) relative to cyano-substituted analogs (e.g., 1a: ~5–10 μM), though steric hindrance from cyclopropyl may limit this .
Stability and Degradation
Biological Activity
The compound 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide (CAS No. 1396794-83-4) is a synthetic organic molecule characterized by its unique structural features, including a chloro group, a cyclopropyl moiety, and a thiophene ring. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 335.84 g/mol. Its structural components suggest significant potential for biological interactions due to the presence of various functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClFNO₂S |
| Molecular Weight | 335.84 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396794-83-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the preparation of the benzamide core, followed by the introduction of chlorine and fluorine substituents. The thiophene ring is then attached through coupling reactions, optimized for yield and purity .
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound fits into binding sites through hydrogen bonding and hydrophobic interactions, modulating various biological pathways .
Antimicrobial Activity
Research on related benzamide derivatives has demonstrated antibacterial activity. For example, compounds featuring thiophene rings have shown effectiveness against various bacterial strains . The unique combination of functional groups in this compound may enhance its antimicrobial properties.
Enzyme Inhibition
Studies have highlighted the ability of similar compounds to act as inhibitors for critical enzymes involved in metabolic pathways. For instance, some benzamide derivatives inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells . This mechanism suggests that our compound may also possess enzyme-inhibitory properties worthy of further exploration.
Case Studies
Although specific case studies directly involving this compound are sparse, related compounds have been evaluated in clinical settings:
- Benzamide Derivatives in Cancer Therapy : A study found that benzamide riboside inhibited cell growth in methotrexate-resistant leukemia cells through dual mechanisms involving DHFR downregulation .
- Antimicrobial Testing : Compounds similar to the target compound were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into the target compound’s efficacy .
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide?
The synthesis typically involves multi-step reactions:
- Benzamide Core Formation : Coupling 2-chloro-6-fluorobenzoic acid derivatives with amines. For example, thionyl chloride or oxalyl dichloride can activate the carboxylic acid group for amide bond formation .
- Cyclopropane-Thiophene Sidechain : The cyclopropyl-hydroxyethyl-thiophene moiety is synthesized via alkylation or ring-opening reactions. Thiophene derivatives are often introduced using nucleophilic substitution or cross-coupling reactions .
- Final Assembly : The benzamide and sidechain are conjugated under mild conditions (e.g., DCC/DMAP-mediated coupling) to avoid epimerization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : To confirm substituent positions and stereochemistry, particularly for the cyclopropyl and thiophene groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- X-ray Crystallography : Resolves 3D structural features, such as the orientation of the hydroxyl and cyclopropyl groups .
Q. How is the compound’s solubility profile assessed for in vitro studies?
- Solvent Screening : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.
- LogP Determination : Reverse-phase HPLC or shake-flask methods quantify hydrophobicity, critical for cellular uptake studies .
Advanced Research Questions
Q. How can stereochemical challenges during cyclopropane ring formation be addressed?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-cyclopropyl glycidol) to control stereochemistry .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Rh(II) complexes) for stereoselective cyclopropanation .
- Post-Synthesis Analysis : Circular Dichroism (CD) or chiral HPLC to verify enantiomeric excess .
Q. What strategies resolve contradictions in reported biological activity data?
- Batch Purity Analysis : Trace impurities from incomplete coupling (e.g., residual thiophene intermediates) can skew results. Use LC-MS to identify contaminants .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times across studies.
- Metabolic Stability Testing : Assess compound degradation in serum to explain variability in IC50 values .
Q. How can computational modeling predict target interactions?
- Molecular Docking : Use software like AutoDock Vina to simulate binding with potential targets (e.g., kinases or GPCRs). The fluorobenzamide group often engages in hydrophobic interactions, while the hydroxyl group forms hydrogen bonds .
- MD Simulations : Evaluate conformational stability in aqueous environments. The cyclopropyl group may restrict rotation, affecting binding kinetics .
Q. What are optimal conditions for scaling up synthesis without compromising yield?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclopropanation), reducing side reactions .
- DoE Optimization : Design of Experiments (DoE) identifies critical parameters (temperature, catalyst loading) for amidation and purification .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .
Methodological Notes
- Contradictory Evidence : highlights variable yields in amidation depending on solvent (benzene vs. DCM). Prioritize DCM for higher reproducibility .
- Safety Considerations : The compound’s fluorinated and chlorinated groups require handling in fume hoods with PPE. Stability studies (TGA/DSC) prevent decomposition during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
